molecular formula C8H8Cl3O4P B052294 Ronoxon CAS No. 3983-45-7

Ronoxon

Cat. No. B052294
CAS RN: 3983-45-7
M. Wt: 305.5 g/mol
InChI Key: XWMMHXRGYYPFAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Rongalite has been utilized as a carbon synthon for the synthesis of N-heteroaromatics, suggesting potential methodologies that might be relevant to Ronoxon synthesis. This process is notable for its high yields and mild conditions, and it employs enaminones or enaminones/anilines as reaction partners (Gao et al., 2023).

Molecular Structure Analysis

  • While specific details on Ronoxon's molecular structure are not available, related research on compounds like digitoxin neoglycosides and peroxynitrous acid can provide insights into the complexity and diversity of molecular structures in organic chemistry (Langenhan et al., 2011), (Zhao et al., 2004).

Chemical Reactions and Properties

  • Research on paraoxon hydrolysis by phosphotriesterase and the formation of hydroxy peroxy nitrites and nitrates from OH-initiated reactions offers valuable insights into the types of chemical reactions and properties that Ronoxon might exhibit (Wong & Gao, 2007), (Zhang et al., 2002).

Physical Properties Analysis

  • The study of epoxy–clay nanocomposites demonstrates the impact of different factors on the physical properties of compounds, which might be analogous to those of Ronoxon. This research focuses on how the nature of the clay influences the synthesis and structure of nanocomposites (Kornmann et al., 2001).

Chemical Properties Analysis

  • The study of redox catalysis in organic electrosynthesis provides a broad understanding of how chemical properties like oxidation and reduction influence organic compounds, which could be relevant to Ronoxon (Francke & Little, 2014).

Scientific Research Applications

  • Redox Biology and Medicine : Research emphasizes the importance of understanding redox biology for therapeutic strategies targeting dysregulated redox processes in various diseases. RONS act as messengers via redox regulation of essential cellular processes, and their detailed knowledge is crucial for improving antioxidant therapy and understanding disease progression (Egea et al., 2017).

  • Exercise-Induced Oxidative Stress : Studies on how RONS play a role in exercise adaptations and the potential for exploiting redox interindividual variability to improve training outcomes and recovery processes are significant (Margaritelis et al., 2018).

  • Antioxidants and Immune Responses : Insights into how antioxidants can correct diseases triggered by oxidative stress, thereby regulating immune responses, highlight the intricate balance between beneficial and detrimental roles of RONS (Madkour, 2020).

  • Nanotechnology-mediated Antioxidative Therapy : Explorations into the development of bioinspired melanin nanoparticles for more potent and safer antioxidative therapy against multiple RONS generated in diseases like ischemic stroke (Liu et al., 2017).

  • Oxidative Stress in Aging and Diseases : Discussions on the role of oxidative stress in aging and age-related conditions, and how understanding the types of oxidative stress biomarkers can guide treatment strategies (Liguori et al., 2018).

properties

IUPAC Name

dimethyl (2,4,5-trichlorophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMMHXRGYYPFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192894
Record name Ronoxon
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URL https://comptox.epa.gov/dashboard/DTXSID60192894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ronoxon

CAS RN

3983-45-7
Record name Fenchlorphos-oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3983-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ronoxon
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ronoxon
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133018
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Record name Ronoxon
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,4,5-trichlorophenyl phosphate
Source European Chemicals Agency (ECHA)
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Record name RONNEL OXYGEN ANALOG
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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